molecular formula C24H19Br2N3O2S B15083900 1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone CAS No. 618441-31-9

1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone

Cat. No.: B15083900
CAS No.: 618441-31-9
M. Wt: 573.3 g/mol
InChI Key: WHTMOVZFIUHMDJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone is a complex organic compound that features a combination of bromophenyl, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Etherification: The attachment of the 4-methylphenoxy group can be carried out through an etherification reaction using an appropriate phenol derivative and a base.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the triazole intermediate with a suitable thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-({4-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone
  • 1-(4-Fluorophenyl)-2-({4-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone

Uniqueness

1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity

Properties

CAS No.

618441-31-9

Molecular Formula

C24H19Br2N3O2S

Molecular Weight

573.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H19Br2N3O2S/c1-16-6-12-19(13-7-16)31-14-23-27-28-24(29(23)21-5-3-2-4-20(21)26)32-15-22(30)17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3

InChI Key

WHTMOVZFIUHMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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